molecular formula C16H23NO4 B15303609 2-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethylphenyl)propanoic acid

2-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethylphenyl)propanoic acid

Cat. No.: B15303609
M. Wt: 293.36 g/mol
InChI Key: ZVFICTJHWOBARK-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a 3,4-dimethylphenyl group attached to the propanoic acid backbone. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethylphenyl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.

    Coupling Reaction: The Boc-protected amino acid is then coupled with 3,4-dimethylphenylacetic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Deprotection: The final step involves the removal of the Boc protecting group using an acid such as trifluoroacetic acid (TFA) to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethylphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the Boc group can be replaced with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Boc-protected derivatives or other functionalized products.

Scientific Research Applications

2-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethylphenyl)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The Boc group provides stability and protection to the amino group, allowing for selective reactions at other sites. The 3,4-dimethylphenyl group enhances the compound’s hydrophobicity and binding affinity to target molecules. The compound can participate in various biochemical pathways, influencing enzyme activity and protein interactions.

Comparison with Similar Compounds

Similar Compounds

    2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Similar structure but lacks the 3,4-dimethyl substitution on the phenyl ring.

    2-((tert-Butoxycarbonyl)amino)-3-(4-methylphenyl)propanoic acid: Similar structure with a single methyl substitution on the phenyl ring.

Uniqueness

2-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethylphenyl)propanoic acid is unique due to the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity, binding affinity, and overall stability compared to other similar compounds.

Properties

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

3-(3,4-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C16H23NO4/c1-10-6-7-12(8-11(10)2)9-13(14(18)19)17-15(20)21-16(3,4)5/h6-8,13H,9H2,1-5H3,(H,17,20)(H,18,19)

InChI Key

ZVFICTJHWOBARK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)C

Origin of Product

United States

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